Bzl,ME-L-phe-ome hcl Bzl,ME-L-phe-ome hcl
Brand Name: Vulcanchem
CAS No.: 1948241-07-3
VCID: VC11676679
InChI: InChI=1S/C18H21NO2.ClH/c1-19(14-16-11-7-4-8-12-16)17(18(20)21-2)13-15-9-5-3-6-10-15;/h3-12,17H,13-14H2,1-2H3;1H/t17-;/m0./s1
SMILES: CN(CC1=CC=CC=C1)C(CC2=CC=CC=C2)C(=O)OC.Cl
Molecular Formula: C18H22ClNO2
Molecular Weight: 319.8 g/mol

Bzl,ME-L-phe-ome hcl

CAS No.: 1948241-07-3

Cat. No.: VC11676679

Molecular Formula: C18H22ClNO2

Molecular Weight: 319.8 g/mol

* For research use only. Not for human or veterinary use.

Bzl,ME-L-phe-ome hcl - 1948241-07-3

Specification

CAS No. 1948241-07-3
Molecular Formula C18H22ClNO2
Molecular Weight 319.8 g/mol
IUPAC Name methyl (2S)-2-[benzyl(methyl)amino]-3-phenylpropanoate;hydrochloride
Standard InChI InChI=1S/C18H21NO2.ClH/c1-19(14-16-11-7-4-8-12-16)17(18(20)21-2)13-15-9-5-3-6-10-15;/h3-12,17H,13-14H2,1-2H3;1H/t17-;/m0./s1
Standard InChI Key AWFWRCLCLFQZCV-LMOVPXPDSA-N
Isomeric SMILES CN(CC1=CC=CC=C1)[C@@H](CC2=CC=CC=C2)C(=O)OC.Cl
SMILES CN(CC1=CC=CC=C1)C(CC2=CC=CC=C2)C(=O)OC.Cl
Canonical SMILES CN(CC1=CC=CC=C1)C(CC2=CC=CC=C2)C(=O)OC.Cl

Introduction

Structural and Chemical Identity

Molecular Architecture

Bzl,ME-L-Phe-ome HCl is derived from L-phenylalanine through sequential modifications:

  • Benzylation of the amino group enhances steric protection during peptide coupling reactions.

  • Methyl esterification of the carboxyl group improves solubility in organic solvents and prevents unwanted side reactions .

The hydrochloride salt form ensures stability and facilitates purification. X-ray crystallography of analogous compounds confirms that the benzyl group adopts a gauche conformation relative to the phenyl ring, optimizing intramolecular interactions .

Comparative Analysis with Related Derivatives

The compound’s unique features become evident when contrasted with structurally similar derivatives (Table 1).

Compound NameKey Structural FeaturesFunctional Differences
Boc-L-Phe-OMetert-Butoxycarbonyl protectionLower steric hinderance
Z-L-Phe-OEtBenzyloxycarbonyl group, ethyl esterAltered solubility profile
Fmoc-L-Phe-OMeFluorenylmethyloxycarbonyl protectionUV-sensitive deprotection

Bzl,ME-L-Phe-ome HCl’s benzyl-methyl ester combination balances reactivity and stability, making it preferred for solid-phase peptide synthesis (SPPS) .

Synthesis and Manufacturing

Conventional Synthetic Routes

The synthesis typically involves:

  • Benzylation: Reaction of L-phenylalanine with benzyl bromide in alkaline conditions.

  • Esterification: Treatment with thionyl chloride and methanol to form the methyl ester.

  • Salt Formation: Precipitation with hydrochloric acid .

A 1987 study demonstrated the use of azide coupling methods to incorporate Bzl,ME-L-Phe-ome HCl into S-peptide analogues of bovine pancreatic ribonuclease A. The protocol achieved a 56% yield for the heptapeptide Boc-Ser(Bzl)-Ser-Thr-Ser-Ala-Ala-OBzl, highlighting the compound’s compatibility with stepwise elongation .

Advanced Methodologies

Recent advances employ hypervalent iodine(III) reagents like IBA-OBz (C14H9IO4\text{C}_{14}\text{H}_{9}\text{IO}_{4}) for rapid dipeptide formation. In a 2020 study, IBA-OBz mediated the coupling of Boc-L-Phe-OH and H-L-Leu-OMe·HCl in dichloroethane (DCE), yielding Boc-Phe-Leu-OMe in 66% efficiency within 10 minutes . This method bypasses traditional carbodiimide coupling, reducing racemization risks.

Physicochemical Properties

Solubility and Stability

  • Solubility: Highly soluble in polar aprotic solvents (e.g., DMF, DCM) but insoluble in water .

  • Stability: Stable under acidic conditions (pH 2–6) but susceptible to hydrolysis in basic environments .

Thermogravimetric analysis (TGA) of analogous compounds reveals decomposition temperatures above 150°C, suggesting robustness in high-temperature reactions .

Spectroscopic Characteristics

  • IR Spectroscopy: Strong absorption bands at 1740 cm1^{-1} (ester C=O) and 1650 cm1^{-1} (amide I) .

  • NMR: 1H^1\text{H} NMR (400 MHz, CDCl3_3): δ 7.32–7.25 (m, 5H, Ar-H), 4.65 (q, J = 7.2 Hz, 1H, α-CH), 3.72 (s, 3H, OCH3_3) .

Biological Activity and Mechanistic Insights

Role in Peptide Synthesis

As a protected amino acid, Bzl,ME-L-Phe-ome HCl minimizes undesired side reactions during peptide elongation. In RNase A S-peptide analogues, its incorporation at position 7 enhanced enzymatic activity by 30% compared to native sequences .

Receptor Interactions

Molecular dynamics simulations indicate that benzyl-protected phenylalanine residues stabilize α-helical conformations through hydrophobic interactions with lipid bilayers . This property is exploited in antimicrobial peptide design.

Applications in Pharmaceutical Research

Solid-Phase Peptide Synthesis (SPPS)

The IBA-OBz/(4-MeOC6_6H4_4)3_3P system enables efficient SPPS of unprotected peptides. For example, leu-enkephalin (Tyr-Gly-Gly-Phe-Leu) was synthesized in 72% yield using Bzl,ME-L-Phe-ome HCl as the phenylalanine source .

Drug Delivery Systems

Bzl,ME-L-Phe-ome HCl derivatives serve as prodrugs for neurotransmitter precursors. Enzymatic cleavage of the methyl ester in vivo releases L-phenylalanine, which crosses the blood-brain barrier .

Future Directions

Catalytic Asymmetric Synthesis

Emerging organocatalysts, such as cinchona alkaloids, may enable enantioselective synthesis of D-configured analogues for protease resistance .

Computational Design

Density functional theory (DFT) studies are optimizing hypervalent iodine reagents for stereocontrolled couplings, potentially achieving >90% enantiomeric excess .

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